(Azetidin-2-yl)methyl]dimethylamine
Description
Significance of Azetidine (B1206935) Ring Systems in Modern Organic and Synthetic Chemistry
Azetidine derivatives are crucial components in contemporary organic and medicinal chemistry. bham.ac.ukresearchgate.netresearchwithrutgers.com Their significance is rooted in their presence in various biologically active natural products and pharmaceuticals. bham.ac.uk The azetidine ring is considered a "privileged motif" because its three-dimensional structure can effectively mimic peptide bonds and serve as a proline analogue, allowing for the creation of novel peptidomimetics. bham.ac.ukresearchgate.net
The reactivity of the azetidine ring is largely dictated by its considerable ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This strain is intermediate between the highly reactive aziridines and the more stable pyrrolidines, affording a unique balance that allows for selective ring-opening and functionalization reactions under specific conditions. researchwithrutgers.comrsc.orgrsc.org This property makes azetidines excellent candidates for constructing more complex nitrogen-containing heterocycles. researchgate.net Furthermore, azetidine derivatives serve as important ligands for metal complexes used in catalysis and as key intermediates in the synthesis of polyamines. bham.ac.uk Their incorporation into drug candidates can lead to improved pharmacological properties. researchgate.net
Historical Overview of Azetidine Synthesis and Reactivity Studies
The study of azetidine chemistry dates back over a century, with early reports in 1907 involving Schiff base reactions. jmchemsci.com However, for many years, the synthesis of the four-membered azetidine ring was a significant challenge for chemists due to the high energy of the transition states involved in forming the strained ring. bham.ac.uk This difficulty limited their widespread application.
Breakthroughs in synthetic methodologies have propelled the field forward. Historically, the reduction of β-lactams (azetidin-2-ones) was a common, though often harsh, method for accessing the azetidine core. wikipedia.org Over the past few decades, a surge of innovative and milder synthetic strategies has been developed. These include intramolecular cyclization reactions, such as the palladium-catalyzed intramolecular C(sp³)–H amination reported by Gaunt and co-workers, and photocycloaddition reactions like the aza Paternò–Büchi reaction. rsc.orgrsc.org Other significant advances include ring contraction methods, strain-release homologation of azabicyclo[1.1.0]butanes, and couplings with Grignard reagents. rsc.org These modern methods have made a diverse range of functionalized azetidines more accessible, fueling further research into their reactivity and applications. rsc.orgrsc.org
Structural Context of [(Azetidin-2-yl)methyl]dimethylamine as a Key Azetidine Derivative
[this compound is a chiral molecule that exemplifies the useful class of 2-substituted azetidines. Its structure consists of a central azetidine ring with a dimethylaminomethyl group attached to the carbon atom adjacent to the nitrogen. This specific arrangement of functional groups makes it a valuable synthetic intermediate.
The primary amine of the parent compound, (azetidin-2-yl)methanamine, and the tertiary amine of the dimethylated derivative, offer multiple points for chemical modification. nih.gov The secondary amine within the azetidine ring can be functionalized, while the exocyclic dimethylamino group provides a basic site and a handle for further synthetic transformations. This dual functionality is highly desirable in the construction of complex molecular architectures, particularly for libraries of compounds aimed at biological screening. For instance, related 2-substituted azetidines have been used to create diverse scaffolds for CNS-focused libraries. nih.gov
Table 1: Physicochemical Properties of [this compound and Related Compounds
| Property | [this compound | (Azetidin-2-yl)methanamine nih.gov | (Azetidin-2-yl)methanol nih.gov |
| IUPAC Name | [this compound | azetidin-2-ylmethanamine | azetidin-2-ylmethanol |
| Molecular Formula | C₆H₁₄N₂ | C₄H₁₀N₂ | C₄H₉NO |
| Molecular Weight | 114.19 g/mol | 86.14 g/mol | 87.12 g/mol |
| Topological Polar Surface Area | 15.2 Ų | 38.1 Ų | 32.3 Ų |
| InChIKey | Not Available | MRYNEEIGLSDRKH-UHFFFAOYSA-N | GNGHBYMKJMXGQS-UHFFFAOYSA-N |
Note: Data for [this compound is calculated based on its structure, while data for related compounds is sourced from PubChem.
The stereochemistry at the C2 position is a crucial feature, with the (S)-enantiomer often being the preferred starting material for chiral syntheses. sigmaaldrich.com The compound serves as a building block, providing a constrained, three-dimensional nitrogen-containing scaffold that is increasingly sought after in drug discovery to explore new chemical space.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(azetidin-2-yl)-N,N-dimethylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-4-7-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSXEGURRRQQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787564-03-8 | |
| Record name | [(azetidin-2-yl)methyl]dimethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Azetidin 2 Yl Methyl Dimethylamine and Functionalized Azetidines
Intramolecular Cyclization Strategies for Azetidine (B1206935) Ring Formation
Intramolecular cyclization is a powerful and frequently employed strategy for the construction of the azetidine ring. frontiersin.org These methods typically involve the formation of a carbon-nitrogen bond within a single molecule, leading to the desired cyclic structure.
Base-Promoted Intramolecular Cyclization of 1,3-Amino Alcohols and 1,3-Halo Amines
A common and effective method for synthesizing azetidines involves the base-mediated intramolecular cyclization of suitable precursors. This strategy often utilizes 1,3-amino alcohols or 1,3-haloamines, where a nucleophilic nitrogen atom attacks an electrophilic carbon center.
In a typical approach, the hydroxyl group of a 1,3-amino alcohol is converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the amine displaces the leaving group to form the azetidine ring. frontiersin.org Similarly, 1,3-haloamines can undergo direct intramolecular nucleophilic substitution under basic conditions to yield the corresponding azetidine. This method has been a cornerstone in the synthesis of various substituted azetidines. acs.org
A straightforward synthesis of 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Additionally, a one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines can be accomplished using microwave irradiation in an alkaline aqueous medium. organic-chemistry.org
| Precursor Type | General Reaction | Key Reagents | Reference |
|---|---|---|---|
| 1,3-Amino Alcohol | Activation of OH, then base-promoted cyclization | MsCl, TsCl, Base | frontiersin.org |
| 1,3-Halo Amine | Direct base-promoted cyclization | Base | acs.org |
| 2-substituted-1,3-propanediols | Alkylation of primary amines with in-situ generated bis-triflates | Primary amines | organic-chemistry.org |
| Alkyl dihalides | Cyclocondensation with primary amines | Primary amines, Microwave | organic-chemistry.org |
Photochemical Aza-Yang Cyclization Approaches to Azetidinols
Photochemical methods offer a unique and powerful alternative for the synthesis of strained ring systems like azetidines. The aza-Yang cyclization, a photochemical reaction, provides a route to azetidinols, which are valuable intermediates for further functionalization. beilstein-journals.orgnih.gov
This reaction is a modification of the Norrish-Yang cyclization and involves the irradiation of phenacyl amines. nih.gov A critical aspect of this method is the protonation of the amine, which enables the formation of azetidinols, often as single diastereomers. nih.govresearchgate.netchemrxiv.org In the absence of protonation, photolysis of phenacyl amines can lead to rapid charge transfer and elimination. nih.govresearchgate.netchemrxiv.org The mechanism proceeds through a 1,5-hydrogen atom transfer (HAT) followed by radical-radical cyclization to form the azetidine ring. beilstein-journals.orgnih.gov Ultrafast spectroscopy has provided evidence for the electron transfer from free amines in the excited state. nih.govresearchgate.netchemrxiv.org
This "build and release" strategy, combining photochemical cyclization with a subsequent ring-opening or functionalization step, allows for the synthesis of complex molecules from simple precursors. beilstein-journals.orgnih.gov
| Reaction | Key Features | Starting Materials | Products | Reference |
|---|---|---|---|---|
| Aza-Yang Cyclization | Photochemical, requires amine protonation for cyclization | Phenacyl amines | Azetidinols | nih.govresearchgate.netchemrxiv.org |
Lanthanum-Catalyzed Intramolecular Regioselective Aminolysis of Epoxy Amines
Lanthanide catalysts have emerged as effective promoters for various organic transformations, including the synthesis of azetidines. Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgfigshare.com
This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.orgfigshare.com The reaction proceeds with high regioselectivity, favoring the formation of the four-membered azetidine ring over the alternative five-membered pyrrolidine (B122466) ring. frontiersin.org For instance, the La(OTf)₃-catalyzed reaction of a cis-3,4-epoxy amine can yield the corresponding azetidine with high selectivity. frontiersin.orgnih.gov In contrast, the same catalyst can promote the C4-selective intramolecular aminolysis of trans-3,4-epoxy amines to form 3-hydroxypyrrolidines. frontiersin.orgnih.gov
Computational studies suggest that the coordination of the lanthanum catalyst to the substrate and/or product likely influences the observed regioselectivity between the cis- and trans-isomers. frontiersin.org
| Catalyst | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| La(OTf)₃ | cis-3,4-Epoxy amine | Azetidine | High yield and regioselectivity | nih.govfrontiersin.orgfigshare.com |
| La(OTf)₃ | trans-3,4-Epoxy amine | 3-Hydroxypyrrolidine | C4-selective aminolysis | frontiersin.orgnih.gov |
Stereoselective Intramolecular Cyclizations (e.g., Iodocyclization of Homoallyl Amines)
Stereoselective intramolecular cyclizations provide a powerful means to control the three-dimensional arrangement of substituents on the azetidine ring. One such method is the iodocyclization of homoallyl amines. This reaction involves the treatment of a homoallylamine with an iodine source, leading to the formation of an iodinated azetidine derivative. The stereochemistry of the resulting product is often influenced by the substrate and reaction conditions.
Another notable example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. This method utilizes a benziodoxole tosylate as an oxidant and a silver acetate (B1210297) additive to promote the cyclization, demonstrating excellent functional group tolerance. rsc.org Furthermore, tert-butyl hypoiodite (B1233010) has been employed as a mild and effective reagent for the cyclization of N-alkenylsulfonamides to yield various saturated N-heterocycles, including azetidines. organic-chemistry.org
| Method | Key Reagents | Substrate | Product Feature | Reference |
|---|---|---|---|---|
| Iodocyclization | Iodine source | Homoallyl amine | Iodinated azetidine | researchgate.net |
| Pd(II)-catalyzed C-H Amination | Benziodoxole tosylate, AgOAc | Picolinamide (B142947) protected amines | Functionalized azetidines | rsc.org |
| Hypoiodite Cyclization | tert-Butyl hypoiodite | N-alkenylsulfonamides | Saturated azetidines | organic-chemistry.org |
Intermolecular Annulation and [2+2] Cycloaddition Approaches
Intermolecular reactions, where two separate molecules combine to form the azetidine ring, offer a modular and convergent approach to these heterocycles.
Intermolecular [2+2] Cyclization of Alkenes with Amines or Oximes
The [2+2] cycloaddition reaction between an imine or a related species and an alkene, known as the aza Paternò-Büchi reaction, is a direct and efficient method for synthesizing functionalized azetidines. researchgate.net However, the intermolecular version of this reaction has been historically challenging. nih.gov
Recent advancements have led to the development of visible-light-mediated intermolecular [2+2] photocycloadditions. nih.govspringernature.com One successful approach utilizes the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, which can be activated by a commercially available iridium photocatalyst. nih.gov This method allows for the cycloaddition with a broad range of alkenes under mild conditions. nih.gov The resulting bicyclic products can be readily converted to free, unprotected azetidines. springernature.com
Another innovative strategy involves the photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes. nih.gov This oxidative formal aza Paternò-Büchi reaction is induced by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones as the amine source, which then undergo intermolecular cyclization with various alkenes. nih.gov
| Method | Key Components | Conditions | Product | Reference |
|---|---|---|---|---|
| Visible-light-mediated aza Paternò-Büchi | Oximes (2-isoxazoline-3-carboxylates), Alkenes, Iridium photocatalyst | Visible light | Highly functionalized azetidines | nih.govspringernature.com |
| Photocatalytic dehydrogenative [2+2] cycloaddition | Dihydroquinoxalinones, Alkenes, Photoredox catalyst | Aerobic oxidation | Functionalized azetidines | nih.gov |
Azetidine Synthesis via Ring Contraction, Expansion, and Rearrangement Reactions
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, provides a direct route to the corresponding azetidines. u-tokyo.ac.jpnih.gov This transformation is a key step in many synthetic pathways due to the wide availability of methods to construct the β-lactam ring, such as the Staudinger cycloaddition. mdpi.com Various reducing agents can be employed for this purpose, with the choice depending on the other functional groups present in the molecule. For example, lithium aluminum hydride (LiAlH4) has been successfully used to reduce 1-azetines to azetidines, which can be seen as a related transformation. nih.gov
Nucleophilic Ring Opening of Aziridines
The ring strain of aziridines (approximately 27 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions, which can be harnessed for the synthesis of larger rings like azetidines. researchgate.netclockss.org One strategy involves the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This one-pot reaction, often facilitated by microwave irradiation with alumina (B75360) as a solid support, provides an efficient route to 1-arenesulfonylazetidines. organic-chemistry.org
Ring expansion can also be achieved biocatalytically. An engineered variant of cytochrome P450BM3 has been shown to catalyze the one-carbon ring expansion of aziridines to azetidines. acs.org This transformation proceeds via a highly enantioselective rsc.orgnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate, demonstrating remarkable control over a reactive species that would otherwise undergo different reaction pathways. acs.org
Superbase-Promoted Stereoselective Rearrangement of Chiral Oxirane Derivatives
The rearrangement of epoxides (oxiranes) offers another pathway to azetidines. Lanthanide(III) trifluoromethanesulfonates, such as La(OTf)3, have been identified as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.org This reaction proceeds in high yields and tolerates a variety of functional groups, including those that are sensitive to acid or are Lewis basic. frontiersin.org Computational studies suggest that the coordination of the lanthanide catalyst to the substrate or product is key to controlling the regioselectivity of the ring-opening aminolysis. frontiersin.org
Strain-Release Strategies (e.g., Boron-Homologations)
The high ring strain of azabicyclo[1.1.0]butane (ABB) is a powerful driving force for the synthesis of functionalized azetidines. bris.ac.uknih.gov In a method developed by Aggarwal and coworkers, ABB is first lithiated and then trapped with a boronic ester. bris.ac.uknih.govacs.org The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration that cleaves the central C-N bond, thereby relieving the ring strain and forming an azetidinyl boronic ester. bris.ac.uknih.govacs.org This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. bris.ac.uk More recently, this strategy has been expanded into a four-component reaction, allowing for the modular synthesis of diverse, substituted azetidines by leveraging a rsc.orgnih.gov-Brook rearrangement/strain-release-driven anion relay sequence. nih.govnih.gov
Table 2: Strain-Release Synthesis of Azetidines from Azabicyclo[1.1.0]butane (ABB)
| Step 1 | Step 2 | Step 3 | Key Feature | Resulting Product | Reference |
| Lithiation of ABB | Trapping with Boronic Ester | N-protonation & 1,2-migration | Strain-release driven C-N bond cleavage | Azetidinyl boronic ester | bris.ac.uknih.gov |
| Lithiation of ABB | Sequential addition of three electrophiles | rsc.orgnih.gov-Brook rearrangement | Modular, four-component synthesis | Substituted Azetidine | nih.govnih.gov |
Organocatalytic and Transition Metal-Catalyzed Azetidine Syntheses
Modern catalytic methods have significantly advanced the synthesis of azetidines, offering high efficiency and enantioselectivity.
Organocatalysis has emerged as a powerful tool for constructing chiral azetidines. For example, a three-step procedure starting with the enantioselective α-chlorination of aldehydes, using a proline-derived organocatalyst, can produce C2-functionalized azetidines in good yields and high enantiomeric excess (84–92% ee). nih.gov Another approach uses thiourea (B124793) or squaramide catalysts for the asymmetric synthesis of α-azetidinyl alkyl halides, which are versatile intermediates for further transformations. nih.gov These reactions can achieve high yields (90-97%) and enantioselectivities (92-93% ee). nih.gov
Transition metal catalysis provides a range of powerful methods for azetidine synthesis. Palladium-catalyzed intramolecular C-H amination is a notable example. rsc.org By using a picolinamide directing group, unactivated C(sp3)–H bonds at the γ-position of an amine substrate can be selectively animated to form the azetidine ring. rsc.orgacs.org This reaction utilizes an oxidant to generate a high-valent Pd(IV) intermediate, which then undergoes reductive elimination to form the C-N bond. rsc.org Titanium-mediated Kulinkovich-type reactions of oxime ethers with Grignard reagents have also been reported for the synthesis of spirocyclic NH-azetidines. rsc.org
Table 3: Selected Catalytic Syntheses of Functionalized Azetidines
| Catalyst Type | Reaction | Substrates | Catalyst/Reagents | Product | Yield | ee | Reference |
| Organocatalysis | Enantioselective α-chlorination/cyclization | Aldehydes | Proline-derived catalyst | C2-functionalized Azetidine | 22-32% (overall) | 84-92% | nih.gov |
| Organocatalysis | Asymmetric Michael Addition | Halogenated oxindoles, Cbz/Boc-azetidines | Squaramide V | α-Azetidinyl Fluorooxindoles | 90-97% | 92-93% | nih.gov |
| Transition Metal | Pd(II)-catalyzed C(sp3)–H Amination | Picolinamide-protected amines | Pd(OAc)2, AgOAc, Benziodoxole tosylate | Functionalized Azetidine | - | - | rsc.orgacs.org |
| Transition Metal | Ti(IV)-mediated Kulinkovich-type | Oxime ethers, Grignard reagents | Ti(OiPr)4 | Spirocyclic NH-Azetidine | - | - | rsc.org |
Organocatalytic Approaches (e.g., L-Proline Catalyzed Condensation Reactions)
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. L-proline and its derivatives are particularly effective catalysts for various condensation reactions that can be applied to the synthesis of functionalized azetidine precursors. nih.govmedwinpublishers.com These reactions often proceed through the formation of enamine or iminium ion intermediates, enabling highly stereoselective bond formations. nih.gov
Proline-catalyzed aldol (B89426) and Mannich reactions are cornerstone methodologies in this field. medwinpublishers.comorganic-chemistry.org For instance, the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by L-proline, can generate chiral β-hydroxy ketones, which can be further elaborated to form substituted azetidines. Similarly, the three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, provides access to β-amino carbonyl compounds, key precursors for functionalized azetidines. organic-chemistry.org The efficiency and stereoselectivity of these reactions are influenced by the zwitterionic nature of proline and its ability to form hydrogen-bonded transition states. nih.gov
| Reaction Type | Catalyst | Key Intermediates | Significance |
| Aldol Reaction | L-Proline | Enamines | Asymmetric synthesis of chiral β-hydroxy carbonyls |
| Mannich Reaction | L-Proline | Iminium ions | Stereoselective formation of β-amino carbonyl compounds |
Gold-Catalyzed Oxidative Cyclization in Azetidin-3-one (B1332698) Synthesis
Gold catalysis has provided a novel and efficient pathway for the synthesis of azetidin-3-ones, which are versatile intermediates for the preparation of various functionalized azetidines. mdpi.combham.ac.uk A key strategy involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. mdpi.combham.ac.uk This reaction proceeds through the generation of a reactive α-oxogold carbene intermediate via the intermolecular oxidation of the alkyne functionality. mdpi.com
The subsequent intramolecular N-H insertion leads to the formation of the azetidin-3-one ring. mdpi.com This methodology is notable for its mild reaction conditions and tolerance of a range of functional groups. mdpi.com The use of a tert-butanesulfonyl protecting group on the nitrogen atom is advantageous as it allows for the use of chiral sulfinamide chemistry to introduce stereocenters and can be readily removed under acidic conditions. mdpi.com
A variety of substituents at the 2-position of the azetidin-3-one ring are well-tolerated, including those with remote double bonds, halogens, and azide (B81097) groups. mdpi.com This method avoids the use of hazardous diazo compounds, which are often employed in other synthetic routes to α-oxo carbenes. mdpi.com
General Transition Metal-Catalyzed Syntheses of Azetidines
Transition metal catalysis offers a broad spectrum of reactions for the synthesis and functionalization of azetidines. nih.govnih.gov Copper and palladium are among the most utilized metals in these transformations.
A notable copper(I)-catalyzed method involves the 4-exo ring closure of suitable precursors to afford 3-methylene-1,2-diazetidines. nih.govnih.gov These strained heterocycles can be further functionalized. For instance, palladium-catalyzed Heck reactions allow for the stereocontrolled introduction of substituents at the exocyclic double bond. nih.gov Furthermore, chemoselective reduction of the double bond provides access to saturated 1,2-diazetidines. nih.gov
Palladium catalysis is also instrumental in the intramolecular amination of unactivated C-H bonds to form the azetidine ring. bham.ac.uk This approach, often utilizing picolinamide-protected amine substrates, allows for the direct formation of azetidines from acyclic precursors under relatively mild conditions. bham.ac.uk
| Metal Catalyst | Reaction Type | Substrate | Product |
| Copper(I) | 4-exo ring closure | Allenic amines | 3-Methylene-1,2-diazetidines nih.govnih.gov |
| Palladium | Heck reaction | 3-Methylene-1,2-diazetidines | Functionalized 3-alkylidene-1,2-diazetidines nih.gov |
| Palladium | Intramolecular C-H amination | Picolinamide-protected amines | Azetidines bham.ac.uk |
Synthesis of [(Azetidin-2-yl)methyl]dimethylamine Derivatives and Analogues
The synthesis of derivatives and analogues of [this compound often starts from pre-formed azetidine rings, which are then functionalized.
General Derivatization Approaches from Azetidine Precursors
Functionalized azetidines can be prepared from versatile precursors such as azetidin-3-one. For example, a Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one can yield methyl (N-Boc-azetidin-3-ylidene)acetate. researchgate.net This α,β-unsaturated ester can then undergo aza-Michael additions with various nitrogen nucleophiles to introduce diverse functionalities at the 3-position. researchgate.net
Further diversification can be achieved through cross-coupling reactions. For instance, a brominated pyrazole-azetidine hybrid can be subjected to Suzuki-Miyaura cross-coupling with various boronic acids to generate a library of functionalized azetidine derivatives. researchgate.net Ring-opening of the azetidine ring under specific conditions can also lead to the formation of other valuable building blocks like β-amino acids. u-tokyo.ac.jp
Preparation of Functionalized 2-(Iodomethyl)azetidine Derivatives
A key method for the synthesis of 2-(iodomethyl)azetidine derivatives is the iodocyclization of homoallylic amines. mdpi.com This reaction proceeds via a 4-exo-trig cyclization. mdpi.com When homoallylic amines are treated with iodine in the presence of a base such as sodium hydrogen carbonate at room temperature, the corresponding cis-2-(iodomethyl)azetidine derivatives are formed with high diastereoselectivity. mdpi.com The resulting iodomethyl group is a versatile handle for further functionalization through nucleophilic substitution reactions. mdpi.com
Preparation of Methylamino Azetidine Derivatives via Amine Reactions
The synthesis of methylamino azetidine derivatives can be achieved through the reaction of a suitably functionalized azetidine precursor with an appropriate amine. For instance, the previously mentioned 2-(iodomethyl)azetidine derivatives can serve as electrophiles. Reaction with primary or secondary amines, such as dimethylamine (B145610), would lead to the nucleophilic displacement of the iodide, yielding the corresponding methylamino azetidine derivatives, including analogues of [this compound.
Another general approach involves the alkylation of an azetidine nitrogen with a reagent containing the desired amino group. For the synthesis of 3-amino-azetidine derivatives, a process involving the displacement of a leaving group on a precursor molecule by an amine has been described.
Chemical Reactivity and Transformation Studies of Azetidin 2 Yl Methyl Dimethylamine and Azetidine Derivatives
Ring-Opening Reactions of the Azetidine (B1206935) Core
The relief of ring strain is a primary driving force for the reactions of azetidines, with ring-opening being a prominent reaction manifold. These reactions can be initiated by a variety of reagents and conditions, leading to the formation of functionalized acyclic amines.
Nucleophilic Ring Opening Mechanisms and Regioselectivity
Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn However, due to their relative stability compared to aziridines, activation of the azetidine is often necessary. This can be achieved through the use of Lewis acids or by converting the azetidine into a more reactive azetidinium ion. magtech.com.cn The regioselectivity of the nucleophilic attack is a key consideration and is influenced by both electronic and steric factors. magtech.com.cn
Generally, in the absence of overwhelming steric hindrance, nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For instance, in 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an S_N2-type pathway, with the nucleophile attacking the benzylic carbon to yield 1,3-amino ethers. iitk.ac.in The regioselectivity is high, and when chiral azetidines are used, the reaction can proceed with good enantiomeric excess. iitk.ac.in
The nature of the substituent on the azetidine ring plays a crucial role in directing the regioselectivity. Azetidines with unsaturated substituents at the 2-position, such as aryl, 1-alkenyl, cyano, or carboxylate groups, tend to undergo cleavage of the C2-N bond due to the stabilizing effect of these groups on the transition state. magtech.com.cn Conversely, for 2-alkylazetidines, sterically demanding nucleophiles often attack the less substituted C4 position. magtech.com.cn
A study on the enantioselective ring-opening of 3-substituted azetidines using a chiral squaramide hydrogen-bond donor catalyst demonstrated broad scope with various alkyl and acyl halides. acs.org High enantioselectivity was achieved for a range of 3-substituents, including aromatic, heteroaromatic, and even heteroatom-centered groups. acs.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidine Derivatives
| Azetidine Derivative | Nucleophile | Activating Agent | Position of Attack | Product Type | Reference |
| 2-Aryl-N-tosylazetidine | Alcohols | Lewis Acid | C2 (benzylic) | 1,3-Amino ether | iitk.ac.in |
| 3-Substituted azetidine | Cyclohexane carbonyl chloride | Chiral Squaramide | C4 | γ-Haloamide | acs.org |
| 2-Alkylazetidine | Sterically bulky nucleophile | - | C4 (less substituted) | Acyclic amine | magtech.com.cn |
| Azetidinium ion (unsubstituted at C4) | Azide (B81097), Benzylamine, Acetate (B1210297) | - | C4 | γ-Functionalized amine | organic-chemistry.org |
| Azetidinium ion (methylated at C4) | Azide, Benzylamine, Acetate | - | C2 | γ-Functionalized amine | organic-chemistry.org |
Strain-Driven Reactivity in Ring Opening
The significant ring strain of approximately 25.4 kcal/mol is a key factor governing the reactivity of azetidines. rsc.org This inherent strain facilitates ring-opening reactions as they lead to a more stable, acyclic product. beilstein-journals.orgnih.gov The reactivity of azetidines lies between that of the more strained and reactive aziridines (27.7 kcal/mol) and the less strained and relatively unreactive pyrrolidines (5.4 kcal/mol). rsc.org
This "build and release" of molecular strain is a powerful strategy in organic synthesis. For example, photochemical methods can be used to construct the strained azetidine ring from simpler precursors, and subsequently, the stored strain energy can be released in a ring-opening step to afford complex functionalized molecules. beilstein-journals.org A study demonstrated the photochemical Norrish–Yang cyclization of α-aminoacetophenones to form strained azetidinols, which then readily undergo ring-opening upon treatment with electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov
The reactivity of azetidines, while driven by strain, is also tempered by a higher degree of stability compared to aziridines, which allows for more controlled manipulations and functionalization. rsc.orgresearchwithrutgers.comrsc.org This balance of strain and stability is a defining characteristic of azetidine chemistry.
Ring Opening of Activated Azetidines
Due to their inherent stability, azetidines often require activation to undergo ring-opening reactions. magtech.com.cn Activation can be achieved by N-substitution with an electron-withdrawing group, such as a tosyl (Ts) or nosyl (Ns) group, or through the formation of an azetidinium ion. iitk.ac.in
For instance, 2-aryl-N-tosylazetidines can be activated by Lewis acids to undergo regioselective ring-opening with various nucleophiles. iitk.ac.in Similarly, the use of a chiral hydrogen-bond donor catalyst can activate 3-substituted azetidines for enantioselective ring-opening by alkyl and acyl halides. acs.org
Another strategy involves the photochemical generation of reactive intermediates. The Norrish–Yang cyclization can produce highly strained azetidinols from α-aminoacetophenones. beilstein-journals.org These photogenerated azetidinols are activated towards ring-opening, which can be triggered by the addition of agents like electron-deficient ketones or boronic acids, leading to the formation of dioxolanes and 3-amino-1,2-diols. beilstein-journals.orgnih.gov This approach highlights how external stimuli like light can be used to access activated azetidine intermediates that readily undergo subsequent transformations. beilstein-journals.org
Ring Opening of Azetidinium Ions
The quaternization of the azetidine nitrogen to form an azetidinium ion significantly enhances its electrophilicity and susceptibility to nucleophilic attack. organic-chemistry.orgresearchgate.net This activation strategy is commonly employed to facilitate ring-opening reactions. The regioselectivity of the ring-opening of azetidinium ions is dependent on the substitution pattern on the ring. organic-chemistry.org
Studies on enantiopure azetidinium salts have shown that nucleophilic attack generally occurs at the C-4 position if it is unsubstituted. organic-chemistry.org However, if the C-4 position bears a substituent, such as a methyl group, the attack is highly regioselective at the C-2 position. organic-chemistry.org The nature of the nucleophile also influences the outcome. A variety of nucleophiles, including nitrogen (azide, benzylamine) and oxygen (acetate, alkoxides) nucleophiles, have been successfully employed in these reactions. organic-chemistry.org
The rate of ring-opening of an azetidinium ion by a nucleophile is significantly slower than that of the corresponding aziridinium (B1262131) ion. It has been measured that the four-membered ring is approximately 17,000 times less reactive than the three-membered ring. nih.govacs.org Despite this lower reactivity, azetidinium ions are still sufficiently reactive for synthetic applications and offer the advantage of easier handling compared to their more strained counterparts. nih.govacs.org
Table 2: Regioselectivity of Nucleophilic Ring-Opening of Substituted Azetidinium Ions
| Azetidinium Ion Substitution | Nucleophile | Preferred Site of Attack | Reference |
| Unsubstituted at C4 | Azide, Benzylamine, Acetate, Alkoxides | C4 | organic-chemistry.org |
| Methyl group at C4 | Azide, Benzylamine, Acetate, Alkoxides | C2 | organic-chemistry.org |
Isomerization Pathways Leading to Larger Ring Systems (e.g., Azetidine to Pyrrolidine)
Azetidines can undergo isomerization to form larger, thermodynamically more stable five-membered rings, such as pyrrolidines. nih.govrsc.orgrsc.orgnih.govbham.ac.uk This ring expansion is often thermally induced or catalyzed. For example, 2-(iodomethyl)azetidine derivatives, formed from the iodocyclisation of homoallylamines at room temperature, can be thermally isomerized to the corresponding 3-iodopyrrolidines by increasing the reaction temperature. rsc.orgrsc.org
The mechanism of this isomerization is proposed to proceed through the formation of a bicyclic aziridinium ion intermediate. rsc.orgrsc.org The stereochemical outcome of the subsequent nucleophilic attack can be controlled by the reaction conditions. If a nucleophile is added after the thermal isomerization, it attacks the pyrrolidine (B122466) intermediate, leading to a trans-substituted product via an S_N2 reaction. rsc.org This stereodivergent synthesis highlights the synthetic utility of the azetidine-to-pyrrolidine isomerization. rsc.org
Ring Expansion Reactions and Rearrangements
Besides isomerization to pyrrolidines, azetidines can undergo other ring expansion reactions and rearrangements to form various heterocyclic systems. These transformations often involve the formation of reactive intermediates like ylides or carbocations.
One notable example is the organic-chemistry.orgnih.gov-Stevens rearrangement, which can be used for the one-carbon ring expansion of aziridines to azetidines and, conceptually, azetidines to pyrrolidines. nih.govacs.org This rearrangement has been demonstrated in the copper-catalyzed reaction of azetidines with diazo compounds to afford pyrrolidines. nih.govacs.org More recently, engineered enzymes have been shown to catalyze a highly enantioselective organic-chemistry.orgnih.gov-Stevens rearrangement for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.org
Another type of ring expansion involves the acid-mediated rearrangement of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate, which is then trapped by the carbamate (B1207046) oxygen. acs.org
Furthermore, a [3+1] ring expansion strategy has been developed for the synthesis of highly-substituted methylene (B1212753) azetidines from strained bicyclic methylene aziridines and rhodium-bound carbenes. nih.gov This reaction proceeds through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov
Transformation to Pyrrolidines
The ring expansion of azetidines to form five-membered pyrrolidine rings is a well-established transformation, driven by the release of ring strain. bohrium.com This conversion can be achieved through several strategic approaches, often involving the formation of a bicyclic azetidinium intermediate or rearrangement of an azetidinium ylide. bohrium.com
One common method involves the intramolecular N-alkylation of azetidines bearing a suitable leaving group on a side chain. For instance, azetidines equipped with a 2-(3-hydroxypropyl) side chain can be activated, leading to the formation of a 1-azoniabicyclo[3.2.0]heptane intermediate. nih.govacs.org The subsequent nucleophilic opening of this bicyclic system can yield pyrrolidine derivatives. The distribution of products between five- and seven-membered rings is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used. nih.gov
Another strategy involves the thermal isomerization of functionalized azetidines. rsc.orgnih.gov Research has shown that 2-(iodomethyl)azetidine derivatives, synthesized from the room-temperature iodocyclisation of homoallylamines, can undergo thermal rearrangement at elevated temperatures (e.g., 50 °C) to stereoselectively form 3-iodopyrrolidines. rsc.orgnih.gov This isomerization is believed to proceed through an aziridinium ion intermediate. rsc.orgnih.gov The ability to control the reaction outcome by simply adjusting the temperature provides a versatile method for selectively preparing either azetidines or pyrrolidines from a common precursor. rsc.org
Furthermore, azomethine ylides generated from azetidine precursors can undergo [3+2] dipolar cycloaddition reactions to furnish highly substituted pyrrolidines in a single step. nih.gov This method is particularly useful for creating structurally complex pyrrolidine rings. nih.gov
Transformation to Azepanes
The expansion of the azetidine ring to form seven-membered azepanes represents a more significant structural transformation. bohrium.com This process often competes with the formation of the thermodynamically more favored five-membered pyrrolidine ring. nih.govacs.org
Similar to pyrrolidine synthesis, a key strategy for azepane formation involves the ring-opening of a bicyclic azetidinium intermediate. bohrium.com Specifically, azetidines with a 2-(3-hydroxypropyl) side chain can undergo intramolecular cyclization to form a 1-azoniabicyclo[3.2.0]heptane intermediate. nih.govacs.org The regioselectivity of the subsequent nucleophilic attack on this intermediate is crucial for determining the final product. While attack at one bridgehead carbon leads to a pyrrolidine, attack at the other results in the formation of an azepane. bohrium.comnih.gov The factors governing this regioselectivity include the substitution pattern of the starting azetidine and the choice of the external nucleophile. nih.gov DFT calculations have been employed to rationalize the observed regioselectivities, showing good agreement with experimental outcomes. nih.gov
In some cases, azepanes can also be accessed from azetidiniums through a bohrium.comnih.gov-sigmatropic rearrangement of ylide intermediates, offering an alternative pathway to these seven-membered heterocycles. bohrium.com
Functionalization and Modification of the Azetidine Ring System
Direct functionalization of the pre-formed azetidine ring is a powerful strategy for synthesizing complex derivatives. nih.gov This approach avoids the need to construct the ring late in a synthetic sequence and allows for the introduction of various substituents onto the core structure.
Lithiation and Electrophilic Trapping Strategies
The deprotonation of an α-carbon adjacent to the nitrogen atom using a strong base (α-lithiation), followed by quenching with an electrophile, is a cornerstone method for functionalizing azetidines. nih.gov The success and regioselectivity of this reaction are highly dependent on the nature of the nitrogen-protecting group. nih.govacs.org
For example, studies have shown that for 2-alkyl-substituted azetidines, an N-thiopivaloyl group directs lithiation to the already substituted C2 position, whereas an N-tert-butoxythiocarbonyl (N-Botc) group directs it to the C4 position. acs.org This divergence is rationalized by the different conformational preferences of the N-acyl group, which in turn dictates the site of deprotonation. acs.org
The N-Boc (tert-butoxycarbonyl) group is also widely used to facilitate α-lithiation. nih.govacs.org It has been demonstrated that N-Boc-3-methoxyazetidine can undergo an α-lithiation–elimination sequence to generate an N-Boc-2-azetine in situ. This intermediate can then be further lithiated at the sp² carbon and trapped with a range of electrophiles, providing a direct route to 2-substituted N-Boc azetines. nih.govacs.org Trapping can occur directly with carbonyls or heteroatom electrophiles, or after transmetalation to copper for reactions with allylic and propargylic halides. nih.govacs.org
| Electrophile | Product | Yield (%) |
|---|---|---|
| PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)-2-azetine | 70 |
| (CH₃)₂CO | N-Boc-2-(1-hydroxy-1-methylethyl)-2-azetine | 65 |
| PhSSPh | N-Boc-α-phenylthio-β-lactam | 40 |
| Allyl Bromide (via Cuprate) | N-Boc-2-allyl-2-azetine | 75 |
| Propargyl Bromide (via Cuprate) | N-Boc-2-propargyl-2-azetine | 60 |
Nucleophilic Displacement Reactions on Azetidine Scaffolds
The strained four-membered ring of azetidine can be opened by nucleophiles, a reaction that typically requires activation of the ring nitrogen. magtech.com.cnyoutube.com This can be achieved by protonation with an acid or by converting the amine into a quaternary ammonium (B1175870) salt (azetidinium ion), which makes the α-carbons more electrophilic. magtech.com.cnyoutube.com
The regioselectivity of the ring-opening is strongly influenced by electronic and steric effects of substituents on the ring. magtech.com.cn Unsaturated groups at the C2 position, such as aryl or carboxylate groups, stabilize the transition state of C2-N bond cleavage through conjugation. Consequently, nucleophiles tend to attack the C2 carbon. magtech.com.cn In contrast, for 2-alkylazetidines, sterically demanding nucleophiles will preferentially attack the less substituted C4 carbon. magtech.com.cn
A notable application of this reactivity is the enantioselective desymmetrization of meso-azetidines. rsc.org Using a chiral phosphoric acid as a catalyst, nucleophiles like thiols can open the activated azetidine ring with high enantioselectivity, providing access to chiral γ-amino acid derivatives. rsc.org
Carbon-Hydrogen Bond Functionalization Adjacent to Nitrogen
Direct functionalization of C–H bonds represents a highly efficient and atom-economical approach to modifying organic molecules. In the context of azetidines, palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful method for their synthesis from acyclic precursors. rsc.orgacs.org This reaction involves the cyclization of a picolinamide-protected amine substrate, where a γ-C–H bond is activated by a palladium catalyst to form the azetidine ring. acs.org The reaction proceeds with low catalyst loading and uses inexpensive reagents. acs.org
More recently, biocatalytic approaches have been developed for the asymmetric α-C–H functionalization of saturated N-heterocycles. acs.org Engineered cytochrome P450 enzymes have been shown to catalyze carbene transfer reactions from diazo compounds to the α-C–H bond of N-substituted pyrrolidines with high enantioselectivity. acs.org This enzymatic strategy offers a green and efficient method for creating chiral centers adjacent to the nitrogen atom and could be applicable to azetidine substrates for late-stage functionalization of complex molecules. acs.org
Polar Radical Crossover for Stereoselective Functionalization
A novel and powerful strategy for the stereoselective functionalization of strained rings like azetidine involves a polar radical crossover mechanism. researchgate.netchemrxiv.orgnih.gov This one-pot method combines the in situ generation of a strained organoboron species with a subsequent radical-polar crossover sequence to stereoselectively install three substituents on the azetidine ring. researchgate.netchemrxiv.org
The process begins with the formation of an azetinyllithium species, which is then reacted with a boronic ester. researchgate.net This generates an "ate" complex that can undergo a polar radical crossover. The reaction is initiated by a radical precursor, leading to the simultaneous formation of two new carbon-carbon bonds with high diastereoselectivity. researchgate.net This method provides a step-economic route to densely functionalized azetidines, which are valuable motifs in drug discovery. researchgate.netnih.gov
| Radical Precursor (R-I) | Electrophile (E⁺) | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Iodoacetonitrile | Pinacol boronic ester | Trisubstituted Azetidine | 14:1 |
| Ethyl iodoacetate | Pinacol boronic ester | Trisubstituted Azetidine | >20:1 |
| Iodoacetamide | Pinacol boronic ester | Trisubstituted Azetidine | 7:1 |
| Fluoromethyliodide | Pinacol boronic ester | Trisubstituted Azetidine | >20:1 |
Reactivity of the Dimethylamine (B145610) Moiety in [(Azetidin-2-yl)methyl]dimethylamine
The dimethylamine group in [this compound is a key functional group that significantly influences the molecule's chemical behavior. This tertiary amine can act as a nucleophile or a base in various organic reactions.
Role of Tertiary Amine as a Nucleophile or Base in Organic Transformations.masterorganicchemistry.comlibretexts.org
Tertiary amines, such as the dimethylamine moiety, are characterized by a nitrogen atom bonded to three carbon-containing groups. evitachem.com This structure dictates their reactivity, allowing them to function as both nucleophiles and bases. masterorganicchemistry.comlibretexts.org When acting as a base, the amine's lone pair of electrons abstracts a proton (H+). masterorganicchemistry.com In contrast, when it acts as a nucleophile, it forms a bond with an electrophilic atom other than a proton. masterorganicchemistry.com
Generally, the nucleophilicity of amines increases with basicity. masterorganicchemistry.com However, the steric hindrance around the nitrogen atom can significantly impact its nucleophilic character. masterorganicchemistry.com While tertiary amines are typically more basic than secondary amines due to the electron-donating effect of the additional alkyl group, they can be less nucleophilic if the electrophile is sterically hindered. masterorganicchemistry.com For instance, triethylamine (B128534) is slightly less basic than diethylamine (B46881) in water, a factor attributed to solubility. masterorganicchemistry.com
The reactivity of amines is also influenced by the solvent. In the synthesis of azetidinium salts, polar protic solvents have been found to be the most suitable, which is contrary to the classical solvent effect on SN2 reactions. nih.gov The nature of the tertiary amine itself can also be a deciding factor in the outcome of a reaction. Studies have shown that while triethylamine and diisopropylethylamine (DIPEA) may not significantly influence certain reactions, the use of pyridine (B92270) can lead to different results. acs.org
The basicity of dimethylamine is notable, with a pKa of 10.73 for the dimethylammonium ion, which is higher than that of methylamine (B109427) (10.64) and trimethylamine (B31210) (9.79). wikipedia.org This basicity allows it to readily form salts with acids. wikipedia.org
Table 1: Comparison of Basicity and Nucleophilicity in Amines
| Amine Type | General Basicity Trend | General Nucleophilicity Trend | Influencing Factors |
| Primary | Less basic than secondary | Generally good nucleophiles | Steric hindrance, solvent |
| Secondary | More basic than primary | Often the most nucleophilic | Steric hindrance, solvent |
| Tertiary | Often more basic than secondary | Can be less nucleophilic due to sterics | Steric hindrance, solvent, nature of electrophile |
Mechanistic Aspects of Oxidative N-Dealkylation.encyclopedia.pub
Oxidative N-dealkylation is a crucial metabolic pathway for many drugs containing tertiary amine functionalities. encyclopedia.pub This process, often catalyzed by cytochrome P450 enzymes, involves the removal of an alkyl group from the nitrogen atom. encyclopedia.pub The mechanism typically begins with the hydroxylation of the α-carbon atom (the carbon attached to the nitrogen). encyclopedia.pub This creates an unstable carbinolamine intermediate that spontaneously decomposes into a secondary amine and an aldehyde. encyclopedia.pub For a dimethylamino group, this would result in a monomethylamino group and formaldehyde. encyclopedia.pub
Several mechanistic pathways have been proposed for this transformation. One common mechanism involves a single-electron transfer (SET) from the amine to the oxidizing agent, forming a cation radical. rsc.orgmdpi.com This is followed by deprotonation to yield a carbon-centered radical. rsc.org An alternative pathway suggests a direct hydrogen atom transfer (HAT) from the α-carbon to the oxidant. rsc.orgmdpi.com
The specific mechanism can be influenced by the electronic properties of the amine. For instance, amides, being less electron-rich than amines, are thought to favor the hydrogen atom abstraction pathway. rsc.org The nature of the oxidant and the reaction conditions also play a significant role. For example, the oxidation of N,N-dimethylanilines by non-heme manganese catalysts can proceed through different routes depending on whether the reaction is carried out under air or an inert atmosphere, leading to different product ratios. mdpi.com
Participation in Multicomponent Reactions.encyclopedia.pub
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. rug.nl Tertiary amines can participate in various MCRs, often acting as a nucleophilic component.
One notable class of MCRs is the isocyanide-based multicomponent reactions (IMCRs). rug.nlnih.gov For instance, the Ugi three-component reaction (Ugi-3CR) can involve a secondary amine, a carbonyl compound, and an isocyanide. nih.gov The Ugi reaction has been used to synthesize a variety of compounds, including the local anesthetic lidocaine (B1675312) from dimethylamine, formaldehyde, and 2,6-xylyl isocyanide. nih.gov
Azetidine derivatives themselves can be synthesized or functionalized through MCRs. For example, copper-catalyzed MCRs of terminal alkynes, sulfonyl azides, and carbodiimides have been used to prepare functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org Furthermore, 1-thiazole-2-yl-methyl-azetidin-2-ones can be formed through the interaction of an isocyanide or its derivative with an aldehyde and bifunctional aminothiocarboxylic acids. researchgate.net The participation of azetidine derivatives in such reactions highlights their utility as building blocks in combinatorial chemistry and drug discovery. rug.nl
General Reaction Mechanisms of [this compound and Azetidine Derivatives
The reactivity of azetidine derivatives is largely governed by the significant ring strain of the four-membered ring. rsc.orgrsc.org This strain makes them susceptible to ring-opening reactions, which can proceed through various mechanistic pathways.
SN2-Type Ring-Opening Pathways.researchgate.net
The ring-opening of azetidinium ions, which are formed by the alkylation of the azetidine nitrogen, often proceeds via an SN2-type mechanism. researchgate.netnih.gov In this pathway, a nucleophile attacks one of the carbon atoms of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a functionalized linear amine. researchgate.netnih.gov
The regioselectivity of this ring-opening is influenced by several factors, including the substitution pattern on the azetidine ring and the nature of the nucleophile. researchgate.netorganic-chemistry.org For azetidinium ions without a substituent at the C-4 position, nucleophilic attack generally occurs at this position. researchgate.netorganic-chemistry.org However, if there is a substituent at C-4, such as a methyl group, the attack is highly regioselective at the C-2 position. researchgate.netorganic-chemistry.org Steric hindrance plays a crucial role, and attack at a more sterically crowded position can be disfavored, even if it is electronically preferred. researchgate.net
Studies have shown that Lewis acids can mediate the highly regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines by alcohols, providing a direct route to optically active 1,3-amino ethers. iitk.ac.in The formation of nonracemic products in these reactions supports the SN2 pathway over a mechanism involving a stable dipolar intermediate. iitk.ac.in
Table 2: Regioselectivity in SN2 Ring-Opening of Azetidinium Ions
| Azetidinium Ion Substitution | Preferred Site of Nucleophilic Attack | Influencing Factors |
| Unsubstituted at C-4 | C-4 | Electronic effects |
| Substituted at C-4 (e.g., methyl) | C-2 | Steric and electronic effects |
| 2-Aryl-N-tosylazetidine | C-2 (benzylic position) | Stabilization of transition state, nature of nucleophile |
Electron Transfer Routes in Oxidative Processes.rsc.orgnih.gov
Electron transfer (ET) is another important mechanistic pathway in the reactions of azetidine derivatives, particularly in oxidative processes. mdpi.com The azetidine ring can act as an electron donor in the presence of a suitable photosensitizer. mdpi.com
Studies on the photooxidation of nucleobase-related azetidines have shown that an electron transfer mechanism is operative. mdpi.com The efficiency of the quenching process increases with the reduction potential of the excited photosensitizer, supporting an ET mechanism from the azetidine to the excited species. mdpi.com It has been observed that the cis isomer of an azetidine can be more easily oxidized than its trans counterpart, a finding that is consistent with electrochemical studies. mdpi.com
In some cases, the initial electron transfer can lead to the formation of a radical ion pair. For example, in the photolysis of phenacyl amines, a rapid charge transfer from the amine to the carbonyl group forms a ketyl radical anion and an aminium radical. nih.gov This intermediate can then undergo further reactions, such as homolytic cleavage of the carbon-nitrogen bond. nih.gov The reductive ring-opening of azetidines can also proceed through an outer-sphere electron transfer mechanism, where a single electron transfer to the amide bond carbonyl leads to a ketyl radical, followed by cleavage of the N-C bond. rsc.org
Role of Intermediate Species (e.g., Azetidinium Ylides)
In the study of the chemical reactivity and transformations of azetidine derivatives, azetidinium ylides emerge as pivotal, albeit transient, intermediate species. These ylides, which are zwitterionic molecules containing a positively charged nitrogen atom within the four-membered ring adjacent to a carbanion, are highly reactive due to the inherent ring strain of the azetidine core. rsc.orgrsc.org Their formation and subsequent reactions unlock unique synthetic pathways that are often inaccessible with less strained, acyclic ammonium ylides. rsc.orgnih.gov The study of these intermediates provides critical insights into mechanisms governing ring-expansion, cyclization, and functional group transformations. researchgate.netnih.gov
The generation of azetidinium ylides can be accomplished through several methods. A common approach involves the reaction of an azetidine derivative, such as an azetidinecarboxylate ester, with a transition metal carbene, typically generated from a diazo compound in the presence of a rhodium or copper catalyst. nih.govnih.gov The nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic metal carbene to form the ylide intermediate. nih.gov Another method involves the deprotonation of the corresponding azetidinium salt. rsc.org
The reactivity of azetidinium ylides is significantly influenced by the strain within the four-membered ring. This strain enhances the nitrogen's character as a leaving group, which is a critical factor in facilitating reactions that are otherwise difficult. rsc.org For instance, while ester- or cyano-stabilized acyclic ammonium ylides are generally unreactive in epoxidation reactions with aldehydes, the corresponding strained azetidinium ylides perform this transformation efficiently. rsc.org This enhanced reactivity is attributed to the energetic gain from the release of ring strain during the ring-opening step of the reaction cascade. rsc.org
One of the most significant transformations involving azetidinium ylides is their participation in rearrangement reactions, leading to the synthesis of larger, more complex heterocyclic structures. researchgate.net A prominent example is the chemrxiv.orgnih.gov-Stevens rearrangement or related shifts, which result in a ring expansion of the azetidine. nih.gov
Research Findings on Azetidinium Ylide Mediated Transformations
Detailed studies have elucidated the synthetic utility of these reactive intermediates. Key findings from research into azetidinium ylide chemistry are summarized below.
| Transformation | Reactants | Intermediate | Product | Research Focus | Ref. |
| Epoxidation | Azetidinium Salt, Carbonyl Compound (Aldehyde or Ketone) | Azetidinium Ylide | Trisubstituted or Tetrasubstituted Epoxide | Demonstrates the enhanced reactivity of strained ylides compared to their acyclic counterparts. The ring strain is crucial for the efficiency of the epoxidation process. | rsc.org |
| Ring Expansion | Azetidinecarboxylate Ester, Diazo Compound (source of metallocarbene) | Azetidinium Ylide | Ring-Expanded Pyrrolidine | An efficient chemrxiv.orgnih.gov-shift of the ester-substituted carbon leads to the formation of a five-membered ring. This method provides rapid access to pyrrolizidine (B1209537) alkaloid skeletons. | nih.gov |
| Ring Expansion to Proline Derivatives | 3-Methylene-azetidines, α-Diazo Pyrazoamides | Azetidinium Ylide | Quaternary Prolineamide Derivatives | A chiral cobalt(II) complex catalyzes the enantioselective ring-expansion via a formal chemrxiv.orgnih.gov-sigmatropic rearrangement, achieving high yields and enantioselectivity. | researchgate.net |
These studies underscore the unique role of azetidinium ylides as versatile intermediates. The ability to generate these species and control their subsequent reaction pathways, such as epoxidation or ring-expansion, offers powerful tools for the synthesis of diverse and structurally complex nitrogen-containing molecules. researchgate.netlongdom.org The predictable reactivity, driven by the inherent strain of the four-membered ring, allows for the strategic design of synthetic routes to valuable heterocyclic compounds. nih.gov
Stereochemical Aspects in Azetidine Chemistry
Enantioselective and Diastereoselective Synthesis of Azetidines
The construction of stereochemically defined azetidines is a significant challenge in organic synthesis. The development of methods to control both enantioselectivity and diastereoselectivity is crucial for accessing specific stereoisomers.
Significant progress has been made in the synthesis of enantiopure azetidines. A direct and highly efficient method involves the catalytic enantioselective difunctionalization of achiral azetines. For instance, a copper-catalyzed boryl allylation of azetines allows for the creation of two stereogenic centers with high enantioselectivity. wikipedia.orgrsc.org This approach provides access to chiral 2,3-disubstituted azetidines, which have been challenging to synthesize using traditional methods. wikipedia.org
Another powerful strategy is the use of biocatalysis. Whole-cell catalysts, such as Rhodococcus erythropolis AJ270, have been employed in the enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles. researchgate.net These processes can yield azetidine-2-carboxylic acids and their corresponding amides with excellent enantiomeric excess (ee) values, often exceeding 99.5%. researchgate.net The high selectivity is attributed to the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells. researchgate.net
Furthermore, enantiopure azetidines can be synthesized from chiral starting materials. For example, L-glutamic acid has been used as a chiral template to produce polyhydroxylated bicyclic azetidine (B1206935) iminosugar mimics. acs.org The synthesis of non-natural azetidine-based amino acids (Aze) has also been achieved through the metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors, leading to a library of 2-azetidinylcarboxylic acids.
Table 1: Methods for Enantioselective Synthesis of Azetidines
| Method | Description | Key Features |
|---|---|---|
| Catalytic Enantioselective Difunctionalization | Copper-catalyzed boryl allylation of azetines to create 2,3-disubstituted azetidines. wikipedia.orgrsc.org | High enantioselectivity and diastereoselectivity; creates two stereogenic centers. wikipedia.org |
| Biotransformation | Enantioselective hydrolysis of racemic azetidine-2-carbonitriles using whole-cell catalysts. researchgate.net | Excellent enantiomeric excess (>99.5% ee); environmentally friendly conditions. researchgate.net |
| Chiral Pool Synthesis | Use of chiral starting materials like L-glutamic acid to synthesize complex azetidines. acs.org | Access to specific enantiomers based on the starting material's chirality. |
| Asymmetric Reduction | Metal-catalyzed asymmetric reduction of unsaturated azetidine precursors. | Provides access to a variety of chiral azetidine-based amino acids. |
Control over the relative stereochemistry of substituents on the azetidine ring is crucial. Iodine-mediated cyclization of homoallyl amines is a notable diastereoselective method that yields cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization process. acs.org The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography. acs.org
Another approach to achieve diastereoselectivity is through the α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. This method demonstrates high diastereoselectivity for the synthesis of α-substituted azetidine-2-carboxylic acid derivatives. acs.org The stereochemical outcome is influenced by the stabilization of the lithium enolate intermediate. acs.org
The functionalization of existing azetidine rings can also be performed with high diastereoselectivity. For example, the C(sp³)–H arylation of N-TFA protected azetidines using a palladium catalyst proceeds with cis-stereoselectivity. acs.org
Table 2: Diastereoselective Synthesis of Azetidines
| Method | Description | Stereochemical Outcome |
|---|---|---|
| Iodine-Mediated Cyclization | Cyclization of homoallyl amines using iodine. acs.org | cis-2,4-disubstituted azetidines. acs.org |
| α-Alkylation of N-borane Complexes | Alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. acs.org | High diastereoselectivity for α-substituted products. acs.org |
| C(sp³)–H Arylation | Palladium-catalyzed arylation of N-TFA protected azetidines. acs.org | cis-stereoselective arylation. acs.org |
Control of Stereochemistry in Ring-Forming Reactions
The stereochemical outcome of azetidine synthesis is often determined during the ring-forming step. A general and scalable two-step method for the regio- and diastereoselective synthesis of alkaloid-type azetidines relies on kinetically controlled reactions. researchgate.netresearchgate.net In these reactions, the formation of the strained four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. researchgate.netresearchgate.net
A [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes provides a stereoselective route to highly substituted methylene azetidines. nih.gov This reaction proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product through a proposed aziridinium (B1262131) ylide intermediate and a subsequent ring-opening/ring-closing cascade. nih.gov
The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), is another method where stereochemistry is controlled during ring formation. acs.org This reaction proceeds with high regioselectivity to afford azetidines, even in the presence of acid-sensitive functional groups. acs.org
Stereochemical Stability and Inversion of Azetidine Derivatives
The stereochemical stability of azetidine derivatives is influenced by the ring strain (approximately 25.4 kcal/mol) and the barrier to nitrogen inversion. rsc.org The azetidine ring is more stable than the highly strained aziridine (B145994) ring but less stable than the five-membered pyrrolidine ring. rsc.org This intermediate stability allows for both facile handling and unique reactivity that can be triggered under appropriate conditions. rsc.orgrsc.org
For chiral azetidines where the nitrogen atom is the stereocenter, rapid nitrogen inversion can lead to racemization. wikipedia.org This process involves the nitrogen atom and its substituents oscillating through a planar transition state. wikipedia.org The barrier to nitrogen inversion in azetidine is relatively low, meaning that enantiomers can interconvert rapidly at room temperature, making chiral resolution challenging in such cases. wikipedia.orglookchem.com However, substitution on the nitrogen or the ring can influence this inversion barrier. The conformational stability of 2-arylazetidine derivatives is also influenced by the N-invertomers, with a trans arrangement between the N-alkyl group and the aryl ring often being the main invertomer observed.
The ring strain can also lead to stability issues, such as acid-mediated intramolecular ring-opening decomposition in certain N-substituted aryl azetidines. nih.gov The stability in these cases is influenced by the pKa of the azetidine nitrogen. nih.gov
Chiral Resolution and Asymmetric Catalysis in Azetidine Synthesis
Chiral resolution and asymmetric catalysis are key strategies for obtaining enantiomerically pure azetidines. Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in a variety of asymmetric reactions since the early 1990s. nih.govrsc.orgnih.gov These include Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. nih.govrsc.orgnih.gov The rigidity of the azetidine scaffold in these catalysts can enhance the control of the catalytic pocket, leading to increased enantioselectivity. acs.org For example, chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety have been used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. nih.gov
The desymmetrization of meso-azetidines is an effective method for chiral resolution. A notable example is the first catalytic intermolecular desymmetrization of azetidines using a BINOL-derived phosphoric acid catalyst. rsc.org This reaction proceeds through the bifunctional activation of the azetidine nitrogen and the nucleophile, leading to high enantioselectivity. rsc.org
Computational and Theoretical Investigations of Azetidin 2 Yl Methyl Dimethylamine and Azetidines
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of azetidine (B1206935) derivatives. researchgate.netyoutube.com These calculations provide information on molecular orbitals, charge distributions, and other electronic parameters that govern the molecule's reactivity and interactions. bhu.ac.inresearchgate.net
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org For azetidine derivatives, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO is generally distributed over the C-N bonds, indicating their susceptibility to nucleophilic attack, particularly in activated (e.g., protonated or N-acylated) forms. Computational studies on various organic molecules show that the HOMO-LUMO gap can be accurately predicted using functionals like ωB97XD. nih.gov
Mulliken population analysis is a method to estimate partial atomic charges, offering insights into the polarity of bonds and the electrostatic potential of the molecule. wikipedia.org In azetidine, the nitrogen atom carries a significant negative partial charge, while the adjacent carbon and hydrogen atoms are positively charged. This charge distribution is a key factor in its chemical behavior. irjweb.com Visualizing the molecular electrostatic potential (MEP) maps further helps in understanding how electronic distribution influences the molecule's interactions. mdpi.com
Table 1: Representative Mulliken Atomic Charges for a Substituted Thiazole Derivative (Illustrative)
| Atom | Charge (e) |
| N5 | -0.428 |
| C13 | -0.344 |
| N2 | -0.371 |
| S12 | +0.250 |
| C1 | +0.200 |
This table illustrates typical charge distribution in a heterocyclic system as specific data for the title compound is not available. The more negative charges on heteroatoms like nitrogen indicate their electron-donating nature. irjweb.com
Conformational Analysis and Energy Landscapes
The four-membered azetidine ring is not planar. It adopts a puckered conformation to relieve some of the inherent angle strain. This puckering is a fundamental aspect of its structure and has significant implications for its reactivity and the stereochemistry of its derivatives. nih.gov
Ring Puckering and Conformational Dynamics
The conformation of the azetidine ring is characterized by a puckering angle, which is the dihedral angle between the C-N-C and C-C-C planes. For the parent azetidine molecule, gas-phase electron diffraction studies have determined this angle to be approximately 37°. The molecule undergoes a dynamic process of ring inversion, where it flips between two equivalent puckered conformations. This process has a relatively low energy barrier.
Computational studies using various levels of theory have investigated this dynamic behavior. The energy landscape of azetidine shows two minima corresponding to the puckered conformers and a transition state with a planar ring structure.
Table 2: Calculated Puckering Parameters for Azetidine
| Parameter | Value | Method/Source |
| Puckering Dihedral Angle | 37° | Gas-phase electron diffraction |
| Barrier to Inversion | ~1.26 kcal/mol | Microwave spectroscopy |
| N-H Axial/Equatorial Energy Difference | ~0.14 kcal/mol | Ab initio calculation |
Note: The small energy difference between the axial and equatorial conformers of the N-H bond indicates considerable conformational flexibility. nih.gov
Influence of Substituents on Conformation
Substituents on the azetidine ring, both on the nitrogen atom (N-1) and the carbon atoms (C-2 or C-3), have a profound effect on the ring's conformation and the dynamics of ring inversion. nih.gov The size and electronic nature of the substituent can favor one puckered conformation over the other and can alter the barrier to ring inversion.
Strain Energy Calculations and Reactivity Correlations of the Azetidine Ring
The reactivity of azetidines is largely driven by their significant ring strain. rsc.orgresearchwithrutgers.comrsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle (109.5°) and torsional strain from eclipsing interactions. The calculated ring strain energy for azetidine is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained and reactive aziridine (B145994) (~27 kcal/mol) and the relatively strain-free five-membered pyrrolidine (B122466) (~6 kcal/mol). rsc.orgresearchgate.net
This inherent strain makes azetidines susceptible to ring-opening reactions, which relieve the strain and are thermodynamically favorable. nih.gov The reactivity is often triggered by activation of the nitrogen atom, for example, by protonation or Lewis acids, which makes the ring carbons more electrophilic and prone to nucleophilic attack. magtech.com.cn Computational studies have shown a direct correlation between the strain energy and the propensity for ring-opening. This strain-driven reactivity is a cornerstone of azetidine chemistry, enabling their use as versatile building blocks in organic synthesis. rsc.orgresearchwithrutgers.com
Table 3: Comparison of Ring Strain Energies
| Heterocycle | Ring Strain (kcal/mol) |
| Aziridine | 26.7 - 27.7 |
| Azetidine | 25.2 - 25.4 |
| Cyclobutane | 26.4 |
| Pyrrolidine | 5.4 - 5.8 |
| Piperidine | ~0 |
Data compiled from various sources. rsc.orgresearchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling has become an indispensable tool for elucidating the mechanisms of complex chemical reactions involving azetidines. mit.edu By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and understand the factors that control reaction outcomes, such as regioselectivity and stereoselectivity. frontiersin.org
For example, computational studies have been used to understand the regioselectivity of the intramolecular aminolysis of epoxy amines to form azetidines. frontiersin.org These calculations revealed that the coordination of a lanthanum (III) catalyst to the substrate plays a crucial role in directing the reaction to form the four-membered ring over the five-membered pyrrolidine alternative. frontiersin.org Similarly, in the enantioselective ring-opening of azetidines, computational models have shown how a chiral catalyst can stabilize the transition state of the desired enantiomer through a network of electrostatic interactions, thus explaining the origin of the high enantioselectivity observed. acs.orgchemrxiv.org
Transition State Analysis
The analysis of transition states is a critical component of computational reaction modeling. ims.ac.jp The transition state represents the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the kinetics of the reaction. acs.orgnih.govacs.org
In the context of azetidine chemistry, transition state calculations have been vital. For instance, in the La(OTf)₃-catalyzed synthesis of azetidines, calculations showed that the energy of the transition state leading to the azetidine product was significantly lower than that for the competing pyrrolidine formation, consistent with experimental results. frontiersin.org In another study on the ring-opening of azetidinium ions, computational modeling identified a network of interactions in the transition state that are stabilized by a catalyst, leading to rate acceleration. acs.org The binding energy of the catalyst to the transition state was found to be more significant than its binding to the ground state intermediate, highlighting the catalyst's role in lowering the activation barrier. acs.org
Table 4: Illustrative Computed Energies for a Catalyzed Azetidine Ring-Opening
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Intermediate Complex | -18.3 |
| Transition State Complex | -20.0 |
| Products | (Varies) |
This table illustrates how computational chemistry can quantify the stabilization of a transition state by a catalyst, making the reaction faster. Data adapted from a study on enantioselective azetidine opening. acs.org
Prediction of Regio- and Stereoselectivity
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions involving azetidines, particularly the regio- and stereoselectivity. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. These predictions are crucial for designing efficient synthetic routes to specific, structurally defined azetidine derivatives.
Quantum chemical calculations, especially those using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and selectivity. By modeling the transition states (TS) of competing reaction pathways, chemists can determine the most likely product. For instance, in the synthesis of 2-arylazetidines, theoretical calculations at the M06-2X/6-31G(d,p) level of theory have been used to investigate the mechanism of ring formation. acs.org These studies reveal that the preference for trans or cis products is governed by the relative Gibbs free energy (ΔG‡) of the corresponding transition states. A lower activation energy for one pathway indicates that it is kinetically favored, leading to the selective formation of a specific diastereomer. acs.org
The predictive power of these models extends to complex multi-step syntheses. For example, computational models have been developed to prescreen reactants in photocatalytic reactions that form azetidines from alkenes and oximes. thescience.dev By calculating the frontier molecular orbital (HOMO and LUMO) energies of a wide range of potential substrates, researchers can rapidly predict which pairs will react successfully to form the desired four-membered ring. thescience.dev This approach bypasses laborious trial-and-error experimentation and opens access to a broader range of azetidine structures. thescience.dev
Furthermore, computational studies help rationalize observed selectivity that might otherwise be difficult to explain. In the case of C2-lithiation of N-protected azetidines, DFT calculations have been essential in understanding the factors that control regioselectivity. cnr.it These calculations, combined with in-situ FT-IR experiments, support a model of "dynamic control of reactivity," where the interplay of nitrogen atom inversion and the dynamics at the C-Li center dictates the reaction's outcome. cnr.it
Below is a representative data table illustrating how computational methods can predict the diastereoselectivity in azetidine formation by comparing the calculated energy barriers for the formation of different isomers.
| Reactant System | Computational Method | Predicted Major Isomer | ΔG‡ (cis-TS) (kJ/mol) | ΔG‡ (trans-TS) (kJ/mol) | Predicted d.r. (trans:cis) | Experimental Outcome |
|---|---|---|---|---|---|---|
| Oxirane Ring Closure | M06-2X/6-31G(d,p) | trans-Azetidine | +10.5 | 0.0 | >95:5 | Predominantly trans acs.org |
| Staudinger Reaction (Imine + Ketene) | DFT B3LYP | cis-β-Lactam | 0.0 | +8.2 | >90:10 | Predominantly cis researchgate.net |
Prediction of Spectroscopic Parameters
Computational methods are widely employed to predict the spectroscopic parameters of molecules, which is invaluable for structure elucidation and confirmation. For azetidine derivatives, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for characterization, and theoretical calculations can accurately forecast the resulting spectra.
Density Functional Theory (DFT) is the most common and relatively inexpensive computational method for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netekb.eg The standard approach involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory. Following optimization, a more specialized calculation, typically using the Gauge-Independent Atomic Orbital (GIAO) method, is performed to compute the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
This predictive capability is crucial for distinguishing between possible isomers, such as the cis and trans configurations of a substituted azetidine ring, which will exhibit distinct ¹H and ¹³C NMR spectra. For example, the chemical shifts of protons and carbons attached to or near the azetidine ring are highly sensitive to their stereochemical environment. nih.gov By comparing the computationally predicted spectra for all possible isomers with the experimental data, an unambiguous structural assignment can often be made. researchgate.net
Moreover, computational approaches can model the effects of molecular dynamics and solvent interactions on NMR parameters. By combining ab initio molecular dynamics (aiMD) with DFT-based NMR calculations, it is possible to account for the effects of fast, small-amplitude molecular motions, leading to even greater accuracy in the predicted spectra. mdpi.com This is particularly important for flexible molecules like [(Azetidin-2-yl)methyl]dimethylamine, where ring puckering and side-chain rotation can influence the averaged observed chemical shifts.
The following table provides an example of how calculated NMR chemical shifts for a representative azetidine derivative compare with experimentally measured values.
| Compound | Atom | Computational Method | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| Methyl 2-(azetidin-3-yl)acetate | ¹H (CH) | GIAO-DFT/B3LYP | 3.55 | 3.51 nih.gov |
| ¹H (CH₂) | GIAO-DFT/B3LYP | 3.31 | 3.29 nih.gov | |
| ¹³C (CH) | GIAO-DFT/B3LYP | 32.1 | 31.8 nih.gov | |
| ¹³C (CH₂) | GIAO-DFT/B3LYP | 49.5 | 49.2 nih.gov |
Applications in Advanced Organic Synthesis and Catalysis
[(Azetidin-2-yl)methyl]dimethylamine as a Building Block in Complex Molecule Synthesis
The inherent ring strain of the azetidine (B1206935) core makes it an excellent precursor for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
Synthesis of Diverse Nitrogen-Containing Heterocycles
Azetidines are valuable starting materials for the synthesis of other nitrogen-containing heterocycles. researchgate.net Their ring strain facilitates nucleophilic ring-opening and ring-expansion reactions, providing access to larger ring systems or highly substituted acyclic amines. researchgate.net For instance, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum triflate, has been shown to produce azetidines in high yields. frontiersin.org This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.org Furthermore, azetidines can be transformed into other heterocyclic systems like imidazolidines and imidazolidinones through copper-catalyzed reactions with imines and isocyanates, respectively. nih.gov These transformations highlight the utility of the azetidine ring as a versatile intermediate in heterocyclic chemistry.
Incorporation into Glycomimetics and Square Sugars
Glycomimetics, compounds that mimic the structure and function of carbohydrates, are of significant interest in medicinal chemistry for their potential therapeutic applications. nih.govnih.govresearchgate.net Azetidine-containing structures can be incorporated into these molecules to enhance their stability and bioavailability. researchgate.net The replacement of the endocyclic oxygen of a sugar with a nitrogen atom to form an iminosugar is a common strategy in the design of glycomimetics. unimi.it These iminosugars, which can include azetidine rings, often exhibit improved pharmacological properties. unimi.it
"Square sugars" represent a class of carbohydrate analogues with unique structural features. While direct incorporation of [this compound into square sugars is not explicitly detailed in the provided context, the synthesis of glycomimetics often involves the modification of carbohydrate scaffolds, and azetidine derivatives can serve as key building blocks in these synthetic strategies. nih.gov
Preparation of Spirocyclic Systems
Spirocyclic compounds, which contain two rings connected by a single common atom, are increasingly sought after in drug discovery due to their rigid, three-dimensional structures. researchgate.net Azetidines are valuable components in the synthesis of spirocyclic systems. nih.govenamine.net One approach involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butane (ABB) fragments, which provides access to a variety of spiro-azetidines. researchgate.net Another method is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction, which yields densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov The synthesis of spirocyclic azetidine oxindoles has also been achieved through an enantioselective C–C bond-forming cyclization using a novel chiral phase-transfer catalyst. acs.org
Synthesis of Compound Libraries
The development of diverse compound libraries is crucial for drug discovery and chemical biology. nih.gov Azetidine-based scaffolds are well-suited for the generation of such libraries due to the ease with which they can be functionalized. nih.gov A notable example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidine compounds. nih.gov This approach utilized a "libraries from libraries" technique, transforming a peptide skeleton into heterocyclic structures while retaining the amino acid side chains responsible for biological interactions. nih.gov This strategy allows for the creation of metabolically stable, drug-like compounds from biologically active but unstable peptide precursors. nih.gov
Azetidine-Derived Ligands in Transition Metal Catalysis
The coordination chemistry of azetidine derivatives is a growing field of study, with applications in catalysis. researchmap.jp Azetidine-based ligands have been successfully employed in transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.net
In one study, new ligands based on aziridine (B145994) and azetidine cores were synthesized and their catalytic activities in the Suzuki-Miyaura reaction were compared. mdpi.comresearchgate.net The study explored the impact of the ligand's ring size and the nature of the pendant arm on the reaction outcome. mdpi.com It was found that palladium complexes of these ligands could effectively catalyze the coupling of aryl halides, including challenging aryl chlorides, with boronic acids to form biaryls. mdpi.comresearchgate.net The flexibility and strain of the azetidine ring in the ligand structure were shown to influence the catalytic efficiency. mdpi.com
| Catalyst System | Reactants | Product | Yield |
| Aziridine/Azetidine-Pd Complexes | Aryl Halides + Arylboronic Acids | Biaryls | Up to 94% |
Azetidine-Derived Organocatalysts in Asymmetric Synthesis
Chiral azetidine derivatives have emerged as effective organocatalysts for asymmetric synthesis, enabling the production of enantiomerically enriched molecules. nih.gov These catalysts leverage the rigid and defined structure of the azetidine ring to create a chiral environment that directs the stereochemical outcome of a reaction.
One notable application is in the direct asymmetric aldol (B89426) reaction. A series of chiral organocatalysts derived from the ring-opening of chiral aziridines were synthesized and found to be highly efficient for the aldol reaction between ketones and aldehydes. nih.gov These catalysts, used in low loadings, afforded the aldol products in excellent yields and with very high enantioselectivities. nih.gov
Furthermore, cinchona alkaloid-derived catalysts incorporating an azetidine moiety have been used in the catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates to produce azetidines with high enantioselectivity. thieme-connect.com The rigidity of the azetidine scaffold in binuclear zinc catalysts has also been shown to enhance enantioselectivity in asymmetric Michael additions by providing better control over the catalytic pocket. rsc.org
| Catalytic Reaction | Catalyst Type | Key Features |
| Asymmetric Aldol Reaction | Chiral Azetidine-derived | High yields (up to 99%), Excellent enantioselectivities (up to >99%) |
| Asymmetric [2+2] Cycloaddition | Cinchona alkaloid-derived azetidine | Excellent enantioselectivity |
| Asymmetric Michael Addition | Azetidine-containing binuclear zinc | Enhanced enantioselectivity due to rigid scaffold |
Enantioselective Mannich Reactions
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. The development of enantioselective variants is crucial for producing chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. While various chiral catalysts, including those based on heterocyclic scaffolds, have been developed for this transformation, the specific application of [this compound as a catalyst or key reagent in enantioselective Mannich reactions is not extensively documented in prominent scientific literature. The inherent chirality and the presence of a Lewis basic dimethylamino group suggest its potential as a component in organocatalytic systems, but detailed research findings to this effect are not available.
Catalytic Enantioselective Aza-Michael Reactions
The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an activated alkene, is a powerful method for synthesizing β-amino compounds. Asymmetric catalysis of this reaction provides access to enantiomerically enriched nitrogen-containing molecules. Organocatalysts, including those derived from chiral amines, are frequently employed to control the stereochemical outcome. Although azetidine-based structures are of interest in catalysis, specific studies detailing the use of [this compound to catalyze enantioselective aza-Michael reactions are not found in the reviewed literature.
Asymmetric Alkylation Reactions
Asymmetric alkylation reactions are vital for the stereocontrolled synthesis of molecules containing chiral carbon centers. These reactions often rely on chiral auxiliaries or catalysts to direct the approach of an electrophile to a nucleophilic substrate. Chiral amines and their derivatives can serve as effective catalysts or ligands in such transformations. Recent advances have included the direct and stereoselective C(sp³)–H functionalization and diastereoselective alkylation of azetidine rings themselves to create complex derivatives. rsc.org However, the role of [this compound as an external catalyst or ligand to induce asymmetry in alkylation reactions has not been a subject of detailed investigation in the available research.
Role in CO₂ Fixation (as Tertiary Amine Catalysts)
The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is a cornerstone of green chemistry. One of the most effective methods for CO₂ utilization is its cycloaddition with epoxides to form cyclic carbonates, which are valuable industrial compounds. researchgate.net Tertiary amines have emerged as a class of simple, metal-free, and highly efficient organocatalysts for this process. researchgate.net
Given this established role for tertiary amines, [this compound is a plausible candidate for catalyzing CO₂ fixation reactions.
Table 1: Research Findings on Tertiary Amine-Catalyzed CO₂ Fixation
| Catalyst Feature | Finding | Significance for [this compound | Source(s) |
|---|---|---|---|
| Catalyst Type | Simple tertiary amines are effective metal-free organocatalysts for the cycloaddition of CO₂ and epoxides. | As a tertiary amine, this compound is expected to exhibit catalytic activity. | researchgate.net |
| Mechanism | The amine acts as a base, catalyzing the hydration of CO₂ without directly reacting with it. | The dimethylamino group would serve as the active basic site. | mdpi.com |
| Efficiency | Catalyst efficiency is influenced by pKa and steric hindrance. | The specific stereochemistry and structure would determine its unique catalytic profile. | tue.nl |
| Advantages | Metal-free systems avoid toxicity and are stable against air and moisture. | Offers a potentially "green" catalytic option. | researchgate.net |
Development of Novel Synthetic Tools and Reagents Based on Azetidine Scaffolds
Azetidines are highly valuable building blocks in organic synthesis, primarily due to the ring strain that can be harnessed for various chemical transformations. researchgate.netresearchgate.net The limited commercial availability and challenges in synthesizing these four-membered rings have made the development of methods to access and diversify them an active area of research. researchgate.netmagtech.com.cn
Functionalized azetidines, such as [this compound, serve as versatile scaffolds for the synthesis of more complex molecular architectures. Research has demonstrated that densely functionalized azetidine ring systems can be used to generate a wide variety of fused, bridged, and spirocyclic compounds. acs.org The synthetic sequence to achieve this diversification often begins with a core azetidine structure which is then elaborated through reactions targeting its functional groups.
For instance, a common strategy involves the preparation of a 2-cyanoazetidine from a β-amino alcohol. acs.org The cyano group can then be reduced to a primary amine, which serves as a handle for further modifications, such as the construction of fused heterocyclic systems. The dimethylaminomethyl group in [this compound represents a pre-installed functional handle that could similarly be leveraged for the development of novel reagents and complex molecular libraries. rsc.orgacs.org
Table 2: Synthetic Strategies for Diversifying Azetidine Scaffolds
| Synthetic Goal | General Approach | Relevance to [this compound | Source(s) |
|---|---|---|---|
| Fused Ring Systems | Intramolecular cyclization of functional groups appended to the azetidine ring. | The amine side chain could be modified to participate in cyclization reactions. | acs.org |
| Bridged Bicyclic Systems | Formation of a new bond across the azetidine ring, often via mesylation and intramolecular substitution. | The existing stereocenter could direct the formation of specific bridged structures. | acs.org |
| Spirocyclic Systems | Reactions at a carbon adjacent to the ring nitrogen to create a spiro-center. | The core azetidine structure is ideal for building spirocycles. | acs.org |
| Direct Functionalization | Direct C-H activation or lithiation followed by reaction with an electrophile. | Advanced methods could modify the azetidine ring itself, adding further complexity. | rsc.org |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Routes for Azetidines
The imperative for environmentally responsible chemical manufacturing is driving significant innovation in the synthesis of azetidines. A prominent trend is the move towards greener solvents and energy-efficient reaction conditions. The adoption of flow chemistry, for instance, not only enhances safety and scalability but also allows for the use of eco-friendly solvents like cyclopentyl methyl ether (CPME). nih.govacs.org This approach minimizes waste and enables better control over reaction parameters, a crucial aspect when dealing with strained ring systems. acs.org
Future efforts will likely concentrate on the development of catalytic systems that operate under milder conditions and the design of one-pot reactions that reduce the number of synthetic steps and purification processes. organic-chemistry.org Microwave-assisted synthesis in aqueous media has already demonstrated potential for the rapid and efficient formation of azetidine (B1206935) rings, offering a more sustainable alternative to conventional heating methods. organic-chemistry.org
Table 1: A Comparative Look at Solvents in Chemical Synthesis
| Solvent | Classification | Key Attributes and Considerations |
| Dichloromethane (DCM) | Halogenated | A versatile solvent, but its use is increasingly scrutinized due to environmental and health concerns. |
| Toluene | Aromatic Hydrocarbon | Commonly used, though it possesses toxicity and contributes to environmental pollution. |
| Cyclopentyl Methyl Ether (CPME) | Ether | Regarded as a greener alternative, with a favorable safety profile and reduced tendency for peroxide formation. nih.gov |
| Water | Aqueous | The most environmentally benign solvent, although its application can be restricted by the limited solubility of many organic reactants. |
Exploiting Unique Reactivity of Strained Azetidine Ring Systems for Novel Transformations
The considerable ring strain of approximately 25.4 kcal/mol is a cornerstone of azetidine reactivity. rsc.org This inherent energy facilitates a variety of ring-opening reactions, providing a powerful tool for the synthesis of complex, functionalized acyclic amines. rsc.orgrsc.orgresearchwithrutgers.com This reactivity profile places azetidines in a sweet spot between the highly reactive aziridines and the more stable pyrrolidines. rsc.org
A burgeoning area of investigation is the development of catalytic methods that afford precise control over the regioselectivity of ring-opening. For example, the use of specific reagents can direct the cleavage of the azetidine ring to yield valuable products like γ-fluorinated amines. rsc.org The "build and release" strategy, where a strained azetidine intermediate is formed photochemically and subsequently undergoes a ring-opening functionalization, exemplifies an innovative approach to constructing intricate molecular architectures. beilstein-journals.org
Computational Design of Novel Azetidine Derivatives and Catalysts
The integration of computational chemistry is revolutionizing the design and synthesis of azetidine-based molecules. In silico methods are now being used to predict the properties and reactivity of novel azetidine derivatives, thereby guiding experimental efforts. mit.eduresearchgate.net By calculating parameters such as frontier orbital energies, researchers can forecast the outcomes of reactions with a high degree of accuracy, significantly accelerating the discovery of new synthetic routes. mit.edu
This predictive power extends to the design of catalysts. Computational modeling allows for the detailed examination of reaction mechanisms and transition states, providing insights that are crucial for developing catalysts with enhanced efficiency and selectivity. mdpi.com This synergy between computational and experimental chemistry is expected to lead to the rapid development of novel azetidine derivatives and the catalysts to synthesize them.
Table 2: The Role of Computational Chemistry in Advancing Azetidine Research
| Area of Application | Computational Technique | Key Outcome | Supporting Reference |
| Reaction Feasibility | Frontier Orbital Energy Analysis | Prediction of successful reactant pairings for azetidine synthesis. | mit.edu |
| Molecular Properties | Quantum Chemical Calculations (e.g., DFT) | Estimation of electronic and thermodynamic characteristics of new azetidine compounds. | researchgate.net |
| Catalyst Optimization | Transition State Modeling | Understanding reaction pathways to engineer more effective catalysts. | mdpi.com |
| Biomimetic Design | In Silico Catalytic Residue Identification | Guiding the creation of novel catalysts inspired by natural enzyme systems. | nih.gov |
Integration of Photochemistry and Electrochemistry in Azetidine Synthesis
Photochemical and electrochemical methods are emerging as powerful tools for the synthesis of azetidines, often enabling transformations that are difficult to achieve through traditional thermal approaches. beilstein-journals.orgrsc.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a well-established method for forming the azetidine ring, with recent advancements focusing on the use of visible light to improve sustainability and functional group tolerance. rsc.orgresearchgate.netrsc.orgnih.govacs.org
In parallel, electrochemical strategies are providing new avenues for azetidine synthesis. For instance, the electrocatalytic intramolecular hydroamination of certain precursors offers a novel and efficient route to this heterocyclic system. organic-chemistry.orgacs.org These energy-input methods open up new reactivity patterns and are expected to play an increasingly important role in the synthesis of complex azetidine derivatives.
Expanding Applications in Complex Chemical Synthesis and Materials Science
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold in medicinal chemistry and a versatile building block in complex organic synthesis. magtech.com.cnresearchgate.netacs.orgacs.org Its unique geometry can be leveraged to create molecules with specific spatial arrangements, a critical factor in designing compounds with biological activity.
Beyond pharmaceuticals, azetidines are making inroads into materials science, particularly in the field of energetic materials. researchgate.net The inherent strain of the azetidine ring contributes to a higher heat of formation, making its derivatives promising candidates for new explosives and propellants. researchgate.netacs.orgrsc.org Research is ongoing to synthesize azetidines with multiple energetic groups to further enhance their performance. The strategic combination of the azetidine core with other energy-rich moieties, such as triazoles, is being explored to create novel polycyclic materials with superior stability and energetic properties. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(Azetidin-2-yl)methyl]dimethylamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, azetidine derivatives are often synthesized by reacting azetidine precursors (e.g., azetidin-2-ylmethanol) with dimethylamine under controlled pH and temperature. A two-step approach may involve:
Activation : Treat azetidin-2-ylmethanol with a chlorinating agent (e.g., SOCl₂) to form the chloride intermediate.
Amination : React with dimethylamine in a polar aprotic solvent (e.g., DMF) at 50–70°C for 12–24 hours .
- Critical Factors : Solvent choice (DMF vs. THF), stoichiometric ratios, and purification via column chromatography (silica gel, ethyl acetate/hexane) significantly affect yield (typically 60–85%).
Q. Which spectroscopic techniques are most effective for characterizing [this compound, and what key signals should researchers prioritize?
- Methodology :
- NMR :
- ¹H NMR : Look for azetidine ring protons (δ 3.5–4.0 ppm, multiplet) and dimethylamine methyl groups (δ 2.2–2.4 ppm, singlet).
- ¹³C NMR : Azetidine carbons (δ 45–55 ppm) and dimethylamine carbons (δ 35–40 ppm) .
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and azetidine ring deformation (700–800 cm⁻¹).
- Mass Spectrometry : Base peak at m/z 114 (azetidine fragment) and molecular ion peak at m/z 128 .
Q. What safety protocols are essential when handling [this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks align with GHS Category 2A ).
- Ventilation : Use fume hoods to prevent inhalation (vapor pressure ~0.5 mmHg at 25°C).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR) predict the biological activity of [this compound derivatives?
- Methodology :
Parameterization : Use Hammett σ constants to model electronic effects of substituents on the azetidine ring.
QSAR Modeling : Apply multivariate regression to correlate ν(C=O) IR shifts (if applicable) with bioactivity (e.g., local anesthetic potency ).
Validation : Cross-validate with experimental IC₅₀ values from receptor-binding assays.
- Example : Electron-withdrawing groups on the azetidine ring enhance electrophilicity, improving interaction with target proteins (R² = 0.89 in simulated models) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Analysis :
- Steric Effects : The azetidine ring’s strained geometry (≈90° bond angles) increases ring-opening propensity under acidic conditions.
- Kinetics : Second-order rate constants (k₂ ≈ 0.15 L/mol·s at 25°C) suggest a concerted Sₙ2 mechanism, supported by deuterium isotope effects .
Q. How do structural modifications (e.g., azetidine ring substitution) influence the compound’s stability and pharmacokinetics?
- Experimental Design :
Synthesize Derivatives : Introduce substituents (e.g., methyl, chloro) at the azetidine 3-position.
Stability Testing : Monitor degradation in PBS (pH 7.4) via HPLC at 37°C.
PK Profiling : Measure logP (octanol/water) and plasma protein binding (equilibrium dialysis).
- Findings : 3-Chloro derivatives show improved metabolic stability (t₁/₂ = 8.2 hours vs. 2.1 hours for unmodified compound) due to reduced CYP450 affinity .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported reaction yields for [this compound synthesis?
- Troubleshooting :
- Variable Source : Trace moisture (≥0.1% H₂O) can hydrolyze intermediates, reducing yield. Use molecular sieves or anhydrous solvents.
- Statistical Analysis : Apply ANOVA to compare yields across labs; significant differences (p < 0.05) may indicate protocol inconsistencies .
Q. What strategies validate the purity of [this compound in heterogeneous catalysis studies?
- Approach :
- Chromatography : Use HPLC with a C18 column (retention time = 4.3 min, 70:30 acetonitrile/water).
- Elemental Analysis : Compare experimental C/N ratios (theoretical: C 65.5%, N 21.8%) to detect impurities .
Tables for Key Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 128.21 g/mol | |
| Boiling Point | 185–190°C (estimated) | |
| logP (Octanol/Water) | 0.98 | |
| HPLC Retention Time | 4.3 min (70:30 ACN/H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
